molecular formula C12H22 B12530808 Cyclohexene, 4,5-diethyl-1,2-dimethyl- CAS No. 651733-59-4

Cyclohexene, 4,5-diethyl-1,2-dimethyl-

Cat. No.: B12530808
CAS No.: 651733-59-4
M. Wt: 166.30 g/mol
InChI Key: RMGOMNMEOOTWLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 4,5-diethyl-1,2-dimethyl- typically involves the alkylation of cyclohexene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions .

Industrial Production Methods

Industrial production of Cyclohexene, 4,5-diethyl-1,2-dimethyl- may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 4,5-diethyl-1,2-dimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Diols or ketones.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Dibromo derivatives.

Scientific Research Applications

Cyclohexene, 4,5-diethyl-1,2-dimethyl- has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexene, 4,5-diethyl-1,2-dimethyl- depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond is attacked by oxidizing agents, leading to the formation of intermediate epoxides or hydroxyl groups. In reduction reactions, the double bond is hydrogenated to form a saturated ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 4,4-dimethyl-: Similar structure but with methyl groups at the 4 position.

    Cyclohexene, 1,2-dimethyl-: Lacks the ethyl groups at the 4 and 5 positions.

    Cyclohexene, 4,5-diethyl-: Lacks the methyl groups at the 1 and 2 positions.

Uniqueness

Cyclohexene, 4,5-diethyl-1,2-dimethyl- is unique due to the specific arrangement of ethyl and methyl groups on the cyclohexene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

651733-59-4

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

4,5-diethyl-1,2-dimethylcyclohexene

InChI

InChI=1S/C12H22/c1-5-11-7-9(3)10(4)8-12(11)6-2/h11-12H,5-8H2,1-4H3

InChI Key

RMGOMNMEOOTWLE-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=C(CC1CC)C)C

Origin of Product

United States

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